d-Altronic acid
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Overview
Description
D-altronic acid is the D-enantiomer of altronic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a D-altronate.
Scientific Research Applications
Synthesis and Polymerization
d-Altronic acid has been explored in the context of synthesizing novel compounds and their subsequent polymerization. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride was prepared as a key intermediate in creating a chiral nylon 3 analog. This compound was transformed into a β-lactam, which then underwent anionic ring-opening polymerization to form a chiral polyamide (García-Martín, Báñez, & Galbis, 2000). In a related study, alternative synthetic routes and the reactivity of 3-deoxy d-Altronic acid derivatives were explored, emphasizing their role in the synthesis of such polymers (García-Martín, Báñez, & Galbis, 2001).
Metabolic Pathways in Bacteria
d-Altronic acid is also significant in bacterial metabolism. For example, it has been observed as a substrate in the non-phosphorylative d-arabinose, sugar acid, l-galactose, and l-fucose pathways in bacteria. This reflects the versatility of d-altronic acid in microbial biochemistry and its role in various metabolic pathways (Watanabe, Fukumori, & Watanabe, 2019).
Chemosensors and Biological Applications
d-Altronic acid derivatives are utilized in the development of chemosensors. Boronic acids, which interact with cis-diols, form complexes with substances like d-Altronic acid. This property is employed in fluorescent sensors for detecting carbohydrates and other bioactive substances, highlighting the role of d-Altronic acid in biological and chemical sensing applications (Huang et al., 2012).
Hepatic Protective Effects
Studies have also explored the protective effects of compounds against hepatic damage in models using d-altronic acid derivatives. For instance, the effects of Crocin against hepatic damages in a D-galactose aging model in rats were investigated, demonstrating the potential of d-altronic acid-related compounds in hepatoprotective applications (Omidkhoda, Mehri, Heidari, & Hosseinzadeh, 2020).
properties
CAS RN |
24871-35-0 |
---|---|
Product Name |
d-Altronic acid |
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
InChI Key |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Altronic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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